5,10,15-Triphenylporphyrin

Catalog No.
S14328425
CAS No.
M.F
C38H26N4
M. Wt
538.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10,15-Triphenylporphyrin

Product Name

5,10,15-Triphenylporphyrin

IUPAC Name

5,10,15-triphenyl-21,23-dihydroporphyrin

Molecular Formula

C38H26N4

Molecular Weight

538.6 g/mol

InChI

InChI=1S/C38H26N4/c1-4-10-25(11-5-1)36-30-18-16-28(39-30)24-29-17-19-31(40-29)37(26-12-6-2-7-13-26)33-21-23-35(42-33)38(27-14-8-3-9-15-27)34-22-20-32(36)41-34/h1-24,39,42H

InChI Key

ONZNTVWSXSVUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)N3

5,10,15-Triphenylporphyrin is a synthetic porphyrin compound characterized by its complex structure, which consists of a porphyrin core with three phenyl groups attached at the 5, 10, and 15 positions. Its molecular formula is C38H26N4C_{38}H_{26}N_{4} and it has a molecular weight of approximately 578.65 g/mol. This compound is notable for its intense color and extensive conjugated system, which contributes to its unique optical and electronic properties. As a member of the porphyrin family, it exhibits significant potential in various fields including materials science, biochemistry, and photochemistry.

Due to its electron-rich nature. Key reactions include:

  • Oxidation: It can be oxidized to form porphyrin dications, which are essential intermediates in various chemical processes.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions where different substituents can replace hydrogen atoms on the phenyl groups or the nitrogen atoms in the porphyrin ring. For instance, reactions with nucleophilic reagents can yield products such as diporphyrins or derivatives with functionalized groups .
  • Coordination Chemistry: 5,10,15-Triphenylporphyrin readily forms complexes with metal ions, enhancing its utility in catalysis and sensing applications.

Research indicates that 5,10,15-Triphenylporphyrin exhibits notable biological activities. It has been studied for its potential as a photosensitizer in photodynamic therapy, where it can generate reactive oxygen species upon light activation, leading to cell death in targeted cancer cells. Additionally, its ability to interact with biological membranes suggests potential applications in drug delivery systems and as a therapeutic agent against various pathogens.

The synthesis of 5,10,15-Triphenylporphyrin typically involves the following methods:

  • Condensation Reactions: The most common method is the condensation of pyrrole with benzaldehyde derivatives under acidic conditions to form the porphyrin ring.
  • Metal Coordination: Following the formation of the porphyrin core, metal ions can be introduced to create metalloporphyrins that exhibit enhanced properties for specific applications.
  • Functionalization: Further chemical modifications can be performed to introduce various functional groups on the phenyl rings or within the porphyrin structure to tailor its properties for specific uses.

5,10,15-Triphenylporphyrin has diverse applications across multiple fields:

  • Photodynamic Therapy: Used as a photosensitizer for cancer treatment due to its ability to generate reactive oxygen species.
  • Solar Energy Conversion: Its strong light absorption properties make it suitable for use in photovoltaic cells and solar energy harvesting systems.
  • Catalysis: Acts as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
  • Sensors: Employed in sensor technologies for detecting gases or biological molecules due to its electronic properties.

Studies on the interactions of 5,10,15-Triphenylporphyrin with other molecules have revealed important insights into its behavior in biological systems and materials science. For example:

  • Membrane Interaction: Research has shown that this compound can integrate into lipid membranes, affecting membrane fluidity and permeability.
  • Drug Delivery Systems: Its ability to form stable complexes with drugs enhances their delivery efficiency to target sites within biological systems.

Several compounds share structural similarities with 5,10,15-Triphenylporphyrin but differ in functionalization or metal coordination. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-(4-Aminophenyl)-10,15,20-triphenylporphineContains an amino group at the 5-positionEnhanced solubility and potential for biological activity .
5-(4-Carboxyphenyl)-10,15,20-triphenylporphineContains a carboxylic acid group at the 5-positionUseful for creating conjugates with biomolecules.
5-(4-Hydroxyphenyl)-10,15,20-triphenylporphineContains a hydroxyl group at the 5-positionExhibits different reactivity patterns compared to triphenylporphyrin .

The uniqueness of 5,10,15-Triphenylporphyrin lies in its balance of stability and reactivity along with its extensive applications in both synthetic and biological contexts. Its versatility continues to make it a subject of interest for ongoing research across various scientific disciplines.

XLogP3

8.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

538.21574685 g/mol

Monoisotopic Mass

538.21574685 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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